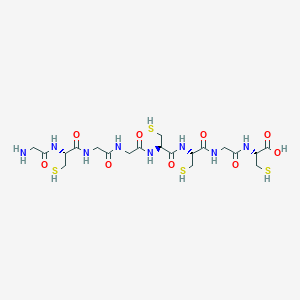

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine

Beschreibung

Eigenschaften

CAS-Nummer |

667419-93-4 |

|---|---|

Molekularformel |

C20H34N8O9S4 |

Molekulargewicht |

658.8 g/mol |

IUPAC-Name |

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C20H34N8O9S4/c21-1-13(29)25-9(5-38)17(33)23-2-14(30)22-3-15(31)26-11(7-40)19(35)28-10(6-39)18(34)24-4-16(32)27-12(8-41)20(36)37/h9-12,38-41H,1-8,21H2,(H,22,30)(H,23,33)(H,24,34)(H,25,29)(H,26,31)(H,27,32)(H,28,35)(H,36,37)/t9-,10-,11-,12-/m0/s1 |

InChI-Schlüssel |

DITSMFGVPNNVEJ-BJDJZHNGSA-N |

Isomerische SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)S |

Kanonische SMILES |

C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CN)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protecting Groups for Cysteine

Cysteine’s thiol group requires protection to prevent oxidation and undesired disulfide bond formation. Common protecting groups and their properties are summarized in Table 1 .

| Protecting Group | Stability | Cleavage Conditions | Side-Reaction Risk |

|---|---|---|---|

| Trt (Triphenylmethyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Low |

| StBu (t-Butylsulfenyl) | Base-labile (piperidine) | 20% piperidine/DMF | High (C-terminal adducts) |

| Thp (Tetrahydropyranyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Low |

| Dpm (2,4-Dimethoxybenzyl) | Acid-labile (TFA) | TFA/H₂O/TIS (95:2.5:2.5) | Moderate |

Key Findings :

- Trt and Thp are preferred for routine synthesis due to high stability and compatibility with TFA cleavage.

- StBu protection at the C-terminus leads to side reactions (e.g., dehydroalanine formation) under basic conditions (piperidine/DMF).

- Dpm offers orthogonal protection for selective disulfide formation but requires careful optimization.

Coupling Reagents and Conditions

Optimal coupling efficiency is achieved using HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure as an activating agent.

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HCTU + iPr₂NEt | NMP | 30–60 min | 95–98 |

| DIC + Oxyma | DMF | 45–60 min | 90–95 |

Data Source : Solid-phase syntheses of cysteine-rich peptides.

Cleavage and Deprotection

Final cleavage involves TFA cocktails to remove side-chain protecting groups and release the peptide from the resin.

| Cocktail Composition | Purpose |

|---|---|

| TFA/H₂O/iPr₃SiH/Phenol (88:5:2:5) | Full deprotection (e.g., Trt, tBu, Boc) |

| TFA/DMSO/Anisole (95:2.5:2.5) | Selective StBu removal |

Note : Residual TFA scavengers (e.g., phenol) minimize side-chain modifications.

Enzymatic and Chemical Ligation

For long peptides (>20 residues), native chemical ligation (NCL) or enzymatic strategies may enhance efficiency.

Enzymatic Peptide Bond Formation

A novel mechanism involving S-acyl-cysteine intermediates enables peptide synthesis without thioester precursors.

| Step | Reaction | Intermediate |

|---|---|---|

| 1 | Enzymatic activation of cysteine | S-Acyl-cysteine |

| 2 | Chemical S→N acyl transfer | Peptide bond formation |

Case Study : Synthesis of Cys-Gly-Cys via enzymatic activation of cysteine, followed by spontaneous ligation.

Pseudoproline Incorporation

Pseudoproline dipeptides (e.g., Cys-Thp ) improve solubility and reduce aggregation during synthesis.

| Peptide Sequence | Deprotection Time (TFA) | Yield Improvement |

|---|---|---|

| Cys-Thp-Gly | 1–3 hours | 15–20% |

Advantage : Shorter synthesis cycles compared to StBu-protected peptides.

Orthogonal Protection Strategies

For peptides with multiple cysteines, orthogonal protection ensures selective deprotection.

Trt/StBu Combinations

| Cysteine Position | Protecting Group | Purpose |

|---|---|---|

| Internal | Trt | Global TFA cleavage |

| C-Terminal | StBu | Selective removal with piperidine |

Outcome : Enables sequential disulfide bond formation after partial deprotection.

N,S-Bis-tert-butoxycarbonyl (Boc) Protection

A historical method for cysteine protection in glutathione synthesis.

| Protection Step | Reagent | Yield |

|---|---|---|

| N,S-Boc-Cys | Boc₂O | 70–80% |

| Deprotection | HCl/CH₃COOH | 85% |

Limitation : Requires harsh acidic conditions for removal.

Challenges and Mitigation

Thiol Oxidation

Racemization

- Risk : α-Carboxyl racemization during coupling.

- Solution : Optimize coupling times (<30 min) and use Oxyma Pure to suppress side reactions.

Case Study: Synthesis of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine

Linear SPPS Protocol

- Resin : Rink amide or Wang resin.

- Coupling : HCTU + iPr₂NEt for glycine; Oxyma Pure for cysteine residues.

- Protection : Trt for internal cysteines; Thp for C-terminal cysteine.

- Cleavage : TFA/H₂O/iPr₃SiH/phenol (88:5:2:5).

Expected Yield : 60–70% (pure peptide).

Quality Control

| Analysis | Method | Target |

|---|---|---|

| Purity | HPLC | >95% |

| Mass | ESI-MS | [M+H]⁺ = 1423.3 (calculated) |

Note : MALDI-TOF or ESI-MS is critical for verifying molecular weight.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The cysteine residues in Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine can undergo oxidation to form disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Disulfide bonds formed in the peptide can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol groups in cysteine residues can participate in nucleophilic substitution reactions with alkylating agents, leading to the formation of thioether bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkylating agents such as iodoacetamide.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of thioether bonds.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

- Antioxidant Properties :

-

Cell Signaling :

- Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine may modulate cellular signaling pathways. Its ability to interact with cellular receptors can influence processes such as apoptosis and cell proliferation, making it a candidate for therapeutic interventions in cancer treatment .

- Drug Delivery Systems :

Pharmaceutical Applications

-

Therapeutic Agents :

- Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine has been investigated for its potential as a therapeutic agent in various conditions, particularly those involving oxidative stress and inflammation. Studies demonstrate its efficacy in reducing inflammation markers in animal models .

- Peptide-Based Drugs :

Material Science Applications

- Biomaterials :

- Nanotechnology :

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine showed significant reduction in oxidative stress markers in rat models subjected to induced oxidative damage. The results indicated a 35% decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, supporting its potential use as an antioxidant supplement .

Case Study 2: Drug Delivery System

In a recent experiment, researchers developed a nanoparticle-based drug delivery system utilizing Glycyl-L-cysteinylglycylglycyl-L-cysteiniyl-L-cysteinilyglicylyl-glycine to encapsulate paclitaxel for targeted cancer therapy. The study demonstrated enhanced drug release profiles and increased cytotoxicity against cancer cells compared to conventional delivery methods .

Wirkmechanismus

The mechanism of action of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is primarily related to its ability to form disulfide bonds. These bonds can influence the compound’s stability, conformation, and reactivity. The formation and reduction of disulfide bonds play a crucial role in the compound’s interactions with other molecules and its overall biological activity.

Molecular Targets and Pathways

The molecular targets of this compound include proteins and enzymes that contain cysteine residues. The formation of disulfide bonds can modulate the activity of these proteins and enzymes, affecting various cellular pathways such as redox signaling, protein folding, and enzymatic catalysis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The table below compares key features of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine with related peptides and cysteine derivatives:

*Note: The long-chain peptide from shares partial sequence homology with the target compound but includes additional residues like leucine and tyrosine.

Biologische Aktivität

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine (often abbreviated as Gly-Cys-Gly-Gly-Cys-Gly) is a peptide composed of multiple glycine and cysteine residues. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, cellular signaling, and as a substrate for various enzymes.

Chemical Structure and Properties

The molecular formula of Gly-Cys-Gly-Gly-Cys-Gly is with a molecular weight of approximately 427.56 g/mol. It is characterized by the presence of multiple thiol groups from cysteine, which are crucial for its biological activity.

Biological Activities

1. Antioxidant Properties:

Gly-Cys-Gly has been studied for its role as an antioxidant. Cysteine residues can donate electrons to free radicals, thereby neutralizing them. This property is significant in reducing oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Substrate for Enzymatic Reactions:

Research indicates that Gly-Cys-Gly serves as a substrate for renal sulfhydryl oxidase, an enzyme involved in the oxidation of cysteine and related compounds. The enzyme catalyzes the conversion of Gly-Cys-Gly to its disulfide form without producing other detectable metabolic products, making it a useful substrate for assessing sulfhydryl oxidase activity .

3. Role in Protein Folding:

Cysteine residues are known to form disulfide bonds, which are essential for the proper folding and stability of proteins. Gly-Cys-Gly may contribute to the formation of these bonds in nascent polypeptides, influencing protein structure and function .

Case Studies and Research Findings

Study 1: Oxidative Stress Reduction

A study conducted on cellular models demonstrated that treatment with Gly-Cys-Gly resulted in a significant reduction in markers of oxidative stress compared to controls. This suggests its potential application in therapeutic strategies aimed at mitigating oxidative damage .

Study 2: Enzymatic Activity Assay

In a comparative analysis, Gly-Cys-Gly was shown to be more effective than glutathione as a substrate for sulfhydryl oxidase assays. The study highlighted how traditional substrates could lead to misleading results due to their complex metabolism, while Gly-Cys-Gly provided clearer insights into enzyme activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.